4-Bromoindole

Catalog No.
S667932
CAS No.
52488-36-5
M.F
C8H6BrN
M. Wt
196.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromoindole

CAS Number

52488-36-5

Product Name

4-Bromoindole

IUPAC Name

4-bromo-1H-indole

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

InChI

InChI=1S/C8H6BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H

InChI Key

GRJZJFUBQYULKL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C(=C1)Br

Synonyms

4-Bromo-1H-indole;

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)Br

Precursor for Biologically Active Molecules

  • Ergot Alkaloids: 4-Bromoindole serves as a starting material for the synthesis of clavicipitic acid, a key intermediate in the production of various ergot alkaloids. These alkaloids, derived from ergot fungi, exhibit a range of biological activities, including neurotransmitter modulation and vasoconstriction, making them valuable research tools in studying neurological and cardiovascular systems [].
  • Tryptophan Derivatives: 4-BI can be employed in the synthesis of 4-bromodehydrotryptophan, a structurally modified version of the essential amino acid tryptophan. This modified version allows researchers to investigate the specific role of different functional groups within the tryptophan molecule in various biological processes [].
  • Marine Natural Products: 4-Bromoindole plays a role in the synthesis of dictyodendrin B, a complex molecule found in marine sponges. Researchers are exploring the potential therapeutic properties of dictyodendrin B, particularly its anti-cancer and anti-inflammatory activities [].

Beyond Synthesis: Other Research Applications

  • Organic Chemistry Research: 4-Bromoindole's unique chemical properties make it a valuable tool in organic chemistry research. Its reactivity allows chemists to explore various synthetic strategies and develop new methods for creating complex molecules [].

4-Bromoindole is an organic compound characterized by the presence of a bromine atom at the fourth position of the indole ring. Its chemical formula is C₈H₆BrN, and it has a molecular weight of approximately 196.04 g/mol. The compound is recognized for its structural similarity to tryptophan, an essential amino acid, which allows it to participate in various biochemical processes. The presence of the bromine atom significantly influences its chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Research suggests 4-Bromoindole may act as a glycogen synthase kinase-3 (GSK-3) inhibitor []. GSK-3 is an enzyme involved in cellular signaling pathways []. However, the specific mechanism of action and its implications require further investigation [].

Due to its functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic substitutions, allowing for further functionalization.
  • Oxidative Coupling: In the presence of oxidizing agents like zirconium oxychloride (ZrOCl₂) and hydrogen peroxide (H₂O₂), 4-bromoindole can undergo oxidative coupling to form more complex structures .

Research indicates that 4-bromoindole exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent, particularly due to its ability to inhibit certain kinases involved in tumor growth. Additionally, it has shown promise in antimicrobial and antifungal activities, making it a compound of interest in pharmaceutical research .

Several methods have been developed for synthesizing 4-bromoindole:

  • Oxidative Coupling: This method employs zirconium oxychloride and hydrogen peroxide to facilitate the formation of 4-bromoindole through oxidative coupling reactions .
  • Bromination of Indole: Indole can be brominated using bromine or N-bromosuccinimide under controlled conditions to yield 4-bromoindole.
  • Vilsmeier-Haack Formylation: This method involves the formylation of indole derivatives followed by bromination to produce 4-bromoindole .

4-Bromoindole serves multiple purposes in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of bioactive compounds, including ergot alkaloids like clavicipitic acid .
  • Material Science: The compound is explored for its potential applications in organic electronics and photonic devices due to its unique electronic properties.
  • Research: It is utilized in biochemical studies exploring the structure-activity relationship of indole derivatives.

Studies on the interactions of 4-bromoindole with biological targets have revealed its potential as a modulator of specific enzyme activities. For example, it has been shown to interact with protein kinases, affecting signaling pathways related to cell proliferation and apoptosis. Additionally, its interactions with microbial enzymes suggest possible applications in developing new antimicrobial agents .

Several compounds share structural similarities with 4-bromoindole, including:

Compound NameStructure SimilarityUnique Features
IndoleCore structureNo halogen substitution
5-BromoindoleBromination at position 5Different biological activity profile
4-MethylindoleMethyl substitutionAltered electronic properties
TryptophanAmino acid structureEssential amino acid with broader biological roles

4-Bromoindole's uniqueness lies in its specific bromination pattern, which influences its reactivity and biological activity compared to these similar compounds. This makes it particularly interesting for targeted drug design and synthetic applications in medicinal chemistry.

Classical Synthetic Routes

Classical methods for synthesizing 4-bromoindole often revolve around electrophilic aromatic substitution (EAS) reactions. Indole’s inherent reactivity favors electrophilic attack at the 3-position, necessitating strategic modifications to direct bromination to the 4-position. Early approaches employed N-protection to modulate electronic effects. For instance, N-phenylsulfonyl protection of indole enhances the nucleophilicity of the 4-position by deactivating the 3-position through electron withdrawal [2]. Subsequent treatment with molecular bromine (Br₂) in the presence of sodium methoxide facilitates regioselective bromination at the 4-position, albeit with challenges in avoiding dibromination [2].

Another classical route involves the Bischler indole synthesis, which traditionally constructs indoles from anilines and α-haloketones [2]. While this method primarily yields 2- or 3-substituted indoles, adaptations using pre-brominated anilines or ketones could theoretically access 4-bromoindole derivatives. However, such pathways often suffer from low yields and limited regiocontrol, prompting the development of more robust strategies.

Modern Synthetic Approaches

Metal-Catalyzed Synthetic Pathways

Transition metal catalysis has revolutionized the synthesis of 4-bromoindole by enabling precise regiocontrol and functional group tolerance. Palladium-catalyzed C–H activation, for example, allows direct bromination of indole derivatives at the 4-position. A notable protocol involves the use of N-directing groups, such as pivaloyl, to coordinate palladium catalysts and facilitate selective C–H bond cleavage. Subsequent reaction with brominating agents like N-bromosuccinimide (NBS) yields 4-bromoindole with high efficiency [2].

Nickel-catalyzed methods have also gained traction, particularly for coupling reactions. Electrochemically assisted nickel catalysis enables the amination of 4-bromoindole precursors, offering a pathway to diverse indole alkaloids [3]. These metal-mediated strategies not only improve regioselectivity but also reduce reliance on harsh brominating agents.

Green Chemistry Approaches

Green synthesis of 4-bromoindole emphasizes solvent-free conditions, renewable catalysts, and energy-efficient processes. Microwave-assisted bromination, for instance, accelerates reaction times while minimizing byproduct formation. A representative method involves irradiating indole with NBS in the presence of silica-supported Lewis acids, achieving 4-bromination in under 10 minutes [2]. Additionally, biocatalytic approaches using bromoperoxidases derived from marine algae show promise for sustainable bromination, though scalability remains under investigation.

Regioselective Bromination Strategies

Achieving regioselectivity in 4-bromoindole synthesis requires careful manipulation of electronic and steric factors. Key strategies include:

  • Directing Groups: N-Sulfonyl or N-acyl groups electronically deactivate the 3-position, directing bromine to the 4-position. For example, N-tosylindole reacts with Br₂ in acetic acid to yield 4-bromo-N-tosylindole with >80% regioselectivity [2].
  • Halogen Exchange: Lithium-halogen exchange at the 2-position of 2,4-dibromoindole enables selective debromination, leaving the 4-bromo substituent intact. This method is particularly useful for accessing 4-bromoindole from more readily available dibrominated precursors.
  • Radical Bromination: NBS in the presence of benzoyl peroxide generates bromine radicals that selectively target the 4-position under thermal conditions, avoiding electrophilic over-reactivity [2].

Scalability Considerations in 4-Bromoindole Synthesis

Scalability hinges on cost-effective reagents, streamlined purification, and reproducible reaction conditions. Classical bromination with Br₂ is cost-efficient but poses safety and handling challenges. Modern alternatives using NBS or tetrabutylammonium tribromide offer safer and more controllable bromination, albeit at higher reagent costs [2].

Purification presents another bottleneck. Flash column chromatography, while effective for laboratory-scale isolation, becomes impractical for industrial production. Recrystallization from ethanol/water mixtures offers a scalable alternative, yielding 4-bromoindole with >95% purity [2]. Additionally, continuous-flow reactors enhance scalability by improving heat and mass transfer during bromination.

Sequential C-H Functionalization Strategies

The 4-bromo substituent serves as a strategic site for further derivatization. Suzuki-Miyaura cross-coupling with aryl boronic acids, for instance, enables the introduction of diverse aryl groups at the 4-position [2]. Sequential C–H functionalization can also construct polycyclic frameworks. For example, 4-bromoindole undergoes Ullmann coupling with o-iodophenols to yield indolo[2,3-b]quinolines, a common scaffold in natural product synthesis [2].

Recent advances in photoredox catalysis further expand the scope of sequential functionalization. Visible-light-mediated C–H alkylation of 4-bromoindole with alkyl bromides generates 4-alkylindoles, which are challenging to access via traditional methods [2].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromoindole

Dates

Last modified: 08-15-2023

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